BPO-27 racemate

Description

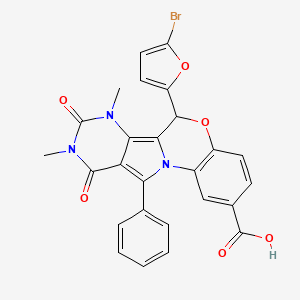

Structure

3D Structure

Properties

IUPAC Name |

9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18BrN3O6/c1-28-21-19(24(31)29(2)26(28)34)20(13-6-4-3-5-7-13)30-15-12-14(25(32)33)8-9-16(15)36-23(22(21)30)17-10-11-18(27)35-17/h3-12,23H,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHIGSRGYXEQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C3C(OC4=C(N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C=C(C=C4)C(=O)O)C6=CC=C(O6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18BrN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314873-02-3 | |

| Record name | VPO-227 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5WV2JH7PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of BPO-27 on CFTR: From ATP Competition to Direct Pore Blockade

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cystic fibrosis transmembrane conductance regulator (CFTR) is a pivotal anion channel, and its dysfunction is implicated in several diseases, including cystic fibrosis and secretory diarrheas.[1][2][3] Consequently, the identification of potent and specific CFTR inhibitors is of significant therapeutic interest.[1] The benzopyrimido-pyrrolo-oxazine-dione (BPO) derivative, specifically the (R)-enantiomer of BPO-27, has emerged as a highly potent inhibitor of CFTR, demonstrating efficacy in pre-clinical models of secretory diarrhea and polycystic kidney disease.[1][4][5] This technical guide provides a comprehensive overview of the evolving understanding of the mechanism of action of BPO-27 on CFTR, detailing a paradigm shift from an initial competitive inhibition model to a direct pore-blockage mechanism.

Quantitative Analysis of BPO-27's Effect on CFTR

The inhibitory potency of (R)-BPO-27 has been characterized across various experimental systems. The data consistently demonstrates low nanomolar to picomolar efficacy.

| Parameter | Value | Cell/System | Experimental Condition | Supporting Mechanism | Reference |

| IC_50 | ~4 nM | FRT cells expressing human CFTR | Forskolin-stimulated short-circuit current | General Inhibition | [1][2] |

| IC_50 | ~5 nM | Epithelial cell cultures | Forskolin-induced swelling | General Inhibition | [5][6] |

| IC_50 | ~600 pM | Inside-out patches (subcellular) | Direct application to cytoplasmic face | ATP Competition | [5] |

| EC_50 of ATP for CFTR activation | Increased from 0.27 mM to 1.77 mM | Inside-out patches | In the presence of (R)-BPO-27 | ATP Competition | [4][7] |

| Channel Open Probability (Po) | Reduced | Single-channel recordings | 5 nM (R)-BPO-27 | ATP Competition | [7] |

| Mean Channel Closed Time | Increased | Single-channel recordings | 5 nM (R)-BPO-27 | ATP Competition | [7] |

| Unitary Conductance | No change | Single-channel recordings | 5 nM (R)-BPO-27 | ATP Competition | [7] |

| Inhibition t_1/2 | 12 ± 0.6 s | Inside-out patches (WT CFTR) | 1 µM (R)-BPO-27 | Pore Blockade | [8][9] |

| Recovery t_1/2 | 420 ± 75 s | Inside-out patches (WT CFTR) | Washout of 1 µM (R)-BPO-27 | Pore Blockade | [8][9] |

| ATP Hydrolysis (k_cat) | No significant change | PKA-phosphorylated WT CFTR | In the presence of 0.5, 1, and 5 µM (R)-BPO-27 | Pore Blockade | [9] |

| ATP Affinity (K_m) | Increased from 0.36 mM to 1.4-1.8 mM | PKA-phosphorylated WT CFTR | In the presence of 0.5-5 µM (R)-BPO-27 | Pore Blockade | [9] |

The Evolving Mechanistic Understanding

The ATP Competitive Inhibition Model

-

Biochemical Data: The presence of (R)-BPO-27 significantly increased the EC50 for ATP activation of CFTR, a hallmark of competitive inhibition.[4][7]

-

Single-Channel Electrophysiology: (R)-BPO-27 was found to reduce the channel's open probability (Po) and prolong its closed time without affecting the single-channel conductance.[4][7] This kinetic profile is consistent with an inhibitor that interferes with the ATP-dependent gating cycle that opens the channel.

-

Computational Modeling: Docking computations, based on a homology model of the CFTR structure, predicted that (R)-BPO-27 binds near the canonical ATP binding site within the NBDs.[4][7] Molecular dynamics simulations further suggested a lower binding energy for the active (R)-enantiomer compared to the inactive (S)-enantiomer at this site.[4][7]

Figure 1: Proposed ATP competitive inhibition mechanism of (R)-BPO-27.

The Paradigm Shift: Direct Pore Blockade

More recent structural data has challenged the ATP competitive inhibition model. A high-resolution cryo-electron microscopy (cryo-EM) structure of CFTR bound to (R)-BPO-27, published in 2025, revealed a different mechanism of action.[8][10][11]

-

Structural Evidence: The cryo-EM structure, at a 2.1 Å resolution, unequivocally shows (R)-BPO-27 binding directly within the chloride-conducting pore of CFTR, in the inner vestibule.[8][10][12] The inactive (S)-enantiomer does not fit into the observed cryo-EM density, providing a structural basis for its inactivity.[8][12]

-

Uncoupling of Gating and Conductance: Crucially, this study demonstrated that while (R)-BPO-27 directly occludes the pore to block ion flow, it does not prevent ATP hydrolysis at the NBDs.[8][10][11] This indicates that the inhibitor uncouples the channel's gating (driven by ATP) from its conduction, a finding that contradicts the competitive inhibition model.[8][10]

-

State-Dependent Binding: The research also suggests that the binding of (R)-BPO-27 requires some degree of separation of the NBDs, implying that the inhibitor preferentially binds to a pre-open or open state of the channel before the NBDs are fully dimerized.[8][10][11]

Figure 2: Direct pore-blockade mechanism of (R)-BPO-27 based on cryo-EM data.

Detailed Experimental Protocols

A rigorous understanding of the mechanism of action of BPO-27 relies on specific and well-controlled experimental methodologies.

Patch-Clamp Electrophysiology

This technique is fundamental for studying the function of ion channels at the single-molecule and whole-cell level.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293T) cells are commonly used. Cells are transiently transfected with a plasmid encoding human wild-type CFTR.

-

Whole-Cell Recordings:

-

CFTR is activated by perfusing the cells with a solution containing a cAMP agonist, such as forskolin.

-

The patch pipette is filled with a chloride-based solution, and the external bath solution is a low-chloride solution to create a chloride gradient.

-

A gigaohm seal is formed between the pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

-

Current-voltage relationships are determined by applying voltage ramps.

-

(R)-BPO-27 is added to the bath solution at various concentrations to determine its effect on the whole-cell CFTR current.

-

-

Single-Channel Recordings (Inside-Out Patch):

-

After forming a gigaohm seal, the pipette is retracted to excise a patch of membrane, with the intracellular side (cytoplasmic face) now exposed to the bath solution.

-

The patch is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels within the patch.

-

(R)-BPO-27 is added to the bath solution to directly access the cytoplasmic face of the channel.

-

Channel openings and closings are recorded, and parameters such as open probability (Po), mean open time, mean closed time, and unitary conductance are analyzed.

-

Short-Circuit Current (Isc) Measurements

This technique is used to measure net ion transport across an epithelial monolayer.

-

Cell Culture: Fischer Rat Thyroid (FRT) epithelial cells stably expressing human CFTR are grown on permeable filter supports to form a polarized monolayer.

-

Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides. Both sides are bathed in identical physiological saline solutions.

-

Measurement Protocol:

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is measured.

-

The basolateral membrane is permeabilized with a pore-forming agent like amphotericin B to isolate the apical CFTR conductance.

-

CFTR is activated by adding forskolin to the apical and basolateral solutions.

-

A chloride gradient is established by replacing the apical bath solution with a low-chloride solution. Under these conditions, the Isc is directly proportional to the CFTR chloride conductance.

-

(R)-BPO-27 is added cumulatively to the apical solution to generate a dose-response curve and determine the IC50 value.

-

Figure 3: Logical workflow of experiments to elucidate the mechanism of action of BPO-27.

Conclusion

The investigation into the mechanism of action of (R)-BPO-27 on CFTR provides a compelling case study in the evolution of scientific understanding, driven by technological advancements. While initial, well-supported functional and computational data pointed towards an ATP-competitive mechanism, subsequent high-resolution structural evidence has redefined the model to one of direct pore blockade. This newer model posits that (R)-BPO-27 acts as a physical plug within the channel pore, uncoupling ATP-driven gating from ion permeation. This refined understanding is critical for the rational design of next-generation CFTR inhibitors and for optimizing the clinical application of compounds like (R)-BPO-27 for diseases characterized by CFTR hyperactivation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism [ideas.repec.org]

- 11. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comparative Analysis of BPO-27 Racemate and its (R)-Enantiomer in the Inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the racemic mixture of the novel benzopyrimido-pyrrolo-oxazine-dione compound, BPO-27, and its stereoisomers. It focuses on the differential potency of the racemate versus the pure (R)-enantiomer in the inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a key ion channel implicated in various diseases, including secretory diarrheas and polycystic kidney disease. This document synthesizes key quantitative data, details experimental methodologies for potency determination, and visualizes the underlying molecular interactions and experimental workflows.

Introduction

BPO-27 has emerged as a potent, low-nanomolar inhibitor of the CFTR chloride channel.[1][2][3] As with many chiral molecules, the biological activity of BPO-27 is stereospecific. This guide delves into the comparative pharmacology of the BPO-27 racemate and its individual enantiomers, highlighting the significantly greater potency of the (R)-enantiomer. Understanding this stereoselectivity is crucial for the development of BPO-27 as a potential therapeutic agent.

Quantitative Potency Comparison: Racemate vs. Enantiomers

The inhibitory activity of BPO-27 and its enantiomers on CFTR has been quantified in various assays. The (R)-enantiomer is the active component, while the (S)-enantiomer is largely inactive.[1][2][4][5][6] The potency of the racemate is, as expected, intermediate between the two enantiomers.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | CFTR | Cell-based | 8 nM | [4] |

| (R)-BPO-27 | CFTR | Cell-based | ~4 nM | [2][5][6][7] |

| (S)-BPO-27 | CFTR | Cell-based | Inactive | [1][2][4][5][6][7] |

Mechanism of Action

Initial studies involving molecular modeling and patch-clamp electrophysiology suggested that (R)-BPO-27 inhibits CFTR by competing with ATP for binding to the nucleotide-binding domains (NBDs) on the cytoplasmic side of the channel.[1][3][4] This competitive interaction was proposed to stabilize the closed state of the channel.[8]

However, more recent cryo-electron microscopy studies have provided a revised mechanism. These high-resolution structural data indicate that (R)-BPO-27 acts as a direct pore blocker.[9][10] It binds within the inner vestibule of the CFTR channel, physically occluding the chloride ion conduction pathway.[9][10] This pore-blockage mechanism uncouples chloride conductance from the ATP hydrolysis cycle.[9][10]

Signaling Pathway of CFTR Inhibition by (R)-BPO-27

Caption: Mechanism of CFTR channel inhibition by (R)-BPO-27 via pore blockage.

Experimental Protocols

The determination of BPO-27's potency relies on a combination of electrophysiological and cell-based assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the flow of chloride ions through the CFTR channel in living cells.

Objective: To determine the inhibitory effect of BPO-27 on CFTR chloride currents.

Methodology:

-

Cell Culture: CFTR-expressing cells (e.g., Fischer rat thyroid epithelial cells or HEK-293T cells) are cultured on glass coverslips.

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration: A micropipette is brought into contact with a single cell, and a gentle suction is applied to rupture the cell membrane, establishing electrical and chemical access to the cell's interior.

-

Voltage Clamp: The cell membrane potential is held at a constant value (e.g., -40 mV) using a patch-clamp amplifier.

-

CFTR Activation: CFTR channels are activated by perfusing the cells with a solution containing a cAMP agonist, such as forskolin (10 µM) and a phosphodiesterase inhibitor like IBMX (100 µM).

-

Compound Application: Once a stable baseline CFTR current is established, various concentrations of BPO-27 (racemate, (R)-, or (S)-enantiomer) are added to the extracellular solution.

-

Data Acquisition and Analysis: The resulting changes in chloride current are recorded and analyzed. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental Workflow: Whole-Cell Patch-Clamp

References

- 1. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BPO-27 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ABSOLUTE CONFIGURATION AND BIOLOGICAL PROPERTIES OF ENANTIOMERS OF CFTR INHIBITOR BPO-27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of BPO-27 Racemate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of the BPO-27 racemate, a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of BPO-27.

Introduction

BPO-27, or 6-(5-bromofuran-2-yl)-7,9-dimethyl-8,10-dioxo-11-phenyl-7,8,9,10-tetrahydro-6H-benzo[b]pyrimido[4′,5′:3,4]pyrrolo[1,2-d][1][2]oxazine-2-carboxylic acid, is a novel benzopyrimido-pyrrolo-oxazine-dione compound. It has emerged as a significant molecule of interest due to its potent inhibitory effects on the CFTR chloride channel, with a reported IC50 in the low nanomolar range.[3][4][5][6] The inhibition of CFTR has shown therapeutic promise in treating conditions characterized by excessive fluid secretion, such as secretory diarrheas and autosomal dominant polycystic kidney disease (ADPKD).[1][2][5][7][8][9]

BPO-27 exists as a racemic mixture, with the (R)-enantiomer being the biologically active component, while the (S)-enantiomer is inactive.[1][3] The (R)-enantiomer, (R)-BPO-27, exhibits high metabolic stability and oral bioavailability, making it a promising candidate for further drug development.[2][8][9][10]

Chemical and Physical Properties

The this compound possesses a complex heterocyclic structure. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C26H18BrN3O6 | [11][12] |

| Molecular Weight | 548.3 g/mol | [11][12] |

| CAS Number | 1314873-02-3 | [3][4][11][12][13] |

| Appearance | Dry powder | [7] |

| Purity | >98% | [7] |

| Storage | -20°C for 1 year, -80°C for 2 years | [3] |

Synthesis

While a detailed, step-by-step protocol for the synthesis of BPO-27 is not publicly available in the provided search results, it is reported to be an analogue of PPQ-102.[3][6] The synthesis of BPO-27 and its analogues is described as an efficient 5-6 step process with an overall yield of 11-61%.[5] The key structural modification from its predecessor involves the replacement of a secondary amine with an ether bridge in the core ring structure.[2][5]

The separation of the racemic mixture to isolate the active (R)-BPO-27 enantiomer can be achieved using chiral supercritical fluid chromatography.[2]

Biological Activity and Pharmacokinetics

The biological activity of BPO-27 is primarily attributed to its potent inhibition of the CFTR chloride channel. The racemic mixture and its active enantiomer have been extensively studied in various in vitro and in vivo models.

In Vitro Activity

| Parameter | Value | Cell Line/Assay | Source |

| IC50 (Racemate) | 8 nM | Cell-based assay | [3][4][5][6][13] |

| IC50 ((R)-enantiomer) | 4 nM | Cell-based assay | [2][3][6] |

| IC50 ((S)-enantiomer) | Inactive | Not specified | [3] |

| Metabolic Stability | <5% metabolism in 4 hours | Rat hepatic microsomes | [3][6] |

In Vivo Pharmacokinetics (Mouse Model)

| Parameter | Value | Administration Route | Source |

| Oral Bioavailability | >90% | Oral | [2][8][9][10] |

| Serum Half-life (t1/2) | ~1.6 hours | Intraperitoneal | [3][13] |

| Therapeutic Efficacy | Sustained therapeutic concentrations in kidney | Intraperitoneal | [3][13] |

| Toxicity | No significant toxicity observed with 7-day administration at 5 mg/kg/day | Not specified | [2][8][9][10] |

Mechanism of Action

(R)-BPO-27 inhibits the CFTR chloride channel through a competitive mechanism with ATP.[1][14] It is believed to bind to the cytoplasmic side of the CFTR channel, near the canonical ATP binding site, thereby interfering with ATP-dependent channel gating.[1][3] This action reduces the channel's open probability and increases its closed time, without affecting the unitary channel conductance.[1][14][15] Recent studies suggest a pore-blockage mechanism where (R)-BPO-27 binds within the inner vestibule of the CFTR pore.[16][17]

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of BPO-27.

Whole-Cell Patch-Clamp Assay

This technique is used to measure the inhibitory effect of BPO-27 on CFTR chloride currents in whole cells.

-

Cell Culture: CFTR-expressing CHO-K1 cells are cultured under standard conditions.[3]

-

Electrophysiology: Whole-cell recordings are established using an Axopatch-200B amplifier. The holding potential is maintained at 0 mV, and currents are elicited by applying voltage pulses between +80 and -80 mV in 20 mV increments.[3]

-

Compound Application: BPO-27 is added to the cells for 5 minutes.[3]

-

CFTR Activation: CFTR is subsequently activated by the addition of 10 µM forskolin in the continued presence of BPO-27.[3]

-

Data Analysis: The resulting currents are digitized, filtered, and analyzed to determine the extent of CFTR inhibition.[3]

In Vivo Mouse Model of Secretory Diarrhea

This model is used to assess the efficacy of BPO-27 in reducing fluid secretion in the intestine.

-

Animal Model: Male CD1 mice are used for the study.[3]

-

Compound Formulation and Administration: (R)-BPO-27 is formulated in a vehicle of 5% DMSO, 2.5% Tween-80, and 2.5% PEG400 in water. A 300 µL volume is administered via intraperitoneal injection.[3]

-

Induction of Secretion: Intestinal fluid secretion is induced by the administration of cholera toxin or heat-stable enterotoxin of E. coli (STa toxin).[2]

-

Closed Intestinal Loop Model: A segment of the mid-jejunum is ligated to create a closed loop. The toxin is injected into the loop.[2]

-

Efficacy Measurement: After a set period, the intestinal loop is excised, and the weight-to-length ratio is determined as a measure of fluid accumulation.[2]

-

Pharmacokinetic Analysis: Blood and kidney samples are collected at various time points to determine the concentration and half-life of (R)-BPO-27.[3]

Conclusion

The this compound, and specifically its (R)-enantiomer, represents a highly potent and metabolically stable inhibitor of the CFTR chloride channel. Its mechanism of action, involving competition with ATP and potential pore blockage, provides a strong rationale for its therapeutic development. The promising in vitro and in vivo data, including high oral bioavailability and efficacy in models of secretory diarrhea, underscore its potential as a clinical candidate for the treatment of CFTR-mediated diseases. Further research into its synthesis optimization and clinical evaluation is warranted.

References

- 1. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 生工生物工程(上海)股份有限公司 [store.sangon.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C26H18BrN3O6 | CID 53387352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 1314873-02-3 | PCC87302 | Biosynth [biosynth.com]

- 13. BPO-27 (racemate) | 1314873-02-3 [chemicalbook.com]

- 14. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Development of Benzopyrimido-pyrrolo-oxazinedione (BPO) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of a novel class of potent small-molecule inhibitors known as benzopyrimido-pyrrolo-oxazinediones (BPOs). These compounds have emerged from a focused medicinal chemistry effort to optimize the therapeutic properties of an earlier class of compounds, the pyrimido-pyrrolo-quinoxalinediones (PPQs). The primary biological target of BPO inhibitors is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride and bicarbonate channel crucial in epithelial fluid transport. Dysregulation of CFTR is implicated in several diseases, including polycystic kidney disease (PKD) and secretory diarrheas. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of BPO inhibitors, with a particular focus on the lead compound, BPO-27. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research and development in this area.

Introduction: From PPQ to BPO Inhibitors

The journey to identify potent and drug-like CFTR inhibitors began with the discovery of the pyrimido-pyrrolo-quinoxalinedione (PPQ) class of compounds.[1] The lead compound from this series, PPQ-102, demonstrated nanomolar potency in inhibiting CFTR chloride conductance.[1] However, PPQ-102 suffered from poor metabolic stability and low aqueous solubility, limiting its potential for in vivo applications.[2]

This led to a medicinal chemistry campaign to improve upon the PPQ scaffold. A key modification involved the replacement of the secondary amine in the quinoxaline ring system with an ether bridge, resulting in the novel benzopyrimido-pyrrolo-oxazinedione (BPO) core structure.[1][3] This strategic change, combined with other substitutions, led to the development of BPO analogs with significantly improved potency, metabolic stability, and aqueous solubility.[3][4]

Synthesis of Benzopyrimido-pyrrolo-oxazinedione (BPO) Analogs

The synthesis of the BPO analogs is an efficient multi-step process.[1][3] A general synthetic scheme is outlined below.

Logical Synthesis Workflow

Caption: General synthetic workflow for the BPO core structure.

Structure-Activity Relationship (SAR) and Lead Optimization

A systematic SAR study was conducted to identify key structural features that enhance the potency and drug-like properties of the BPO inhibitors. This involved the synthesis and evaluation of a focused library of BPO analogs.[1][3]

Key SAR Findings:

-

Bromine Substitution: Introduction of a bromine atom at the 5-position of the furan ring significantly increased metabolic stability without compromising CFTR inhibitory potency.[1]

-

Ether Bridge: The replacement of the secondary amine with an ether bridge in the core structure (forming the oxazine ring) was a critical modification that distinguished the BPO from the PPQ class and contributed to improved properties.[1][5]

-

Carboxylation: The addition of a carboxylic acid group enhanced the polarity and aqueous solubility of the compounds.[3][4]

These optimization efforts led to the identification of 6-(5-bromofuran-2-yl)-7,9-dimethyl-8,10-dioxo-11-phenyl-7,8,9,10-tetrahydro-6H-benzo[b]pyrimido[4',5':3,4]pyrrolo[1,2-d][1][4]oxazine-2-carboxylic acid (BPO-27) as the lead compound.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the lead PPQ and BPO compounds.

Table 1: In Vitro Potency of Lead Inhibitors

| Compound | Target | Assay | IC50 | Reference |

| PPQ-102 | CFTR | Cell-based YFP assay | ~90 nM | [1][3] |

| BPO-27 | CFTR | Cell-based YFP assay | ~8 nM | [3][4] |

| (R)-BPO-27 | CFTR | Cell-based YFP assay | ~4-5 nM | [5][6] |

| (S)-BPO-27 | CFTR | Cell-based YFP assay | Inactive | [6] |

Table 2: Efficacy in a Polycystic Kidney Disease (PKD) Model

| Compound | Model | Endpoint | IC50 | Reference |

| BPO-27 | Embryonic kidney culture | Prevention of cyst growth | ~100 nM | [3][4] |

Mechanism of Action: Competitive Inhibition of ATP Binding

The mechanism of action of BPO inhibitors has been elucidated through a combination of electrophysiology and computational modeling.[7][8] The active enantiomer, (R)-BPO-27, inhibits CFTR by a unique mechanism involving competition with ATP.[7][8]

Signaling Pathway of CFTR Activation and Inhibition by (R)-BPO-27

Caption: (R)-BPO-27 inhibits CFTR by competing with ATP for binding to the nucleotide-binding domains (NBDs).

Single-channel patch-clamp recordings have shown that (R)-BPO-27 reduces the open probability of the CFTR channel and increases its closed time, without altering the unitary channel conductance.[7][8] This is consistent with a mechanism that stabilizes the closed state of the channel.

Experimental Protocols

General Synthesis of BPO-27

The synthesis of BPO-27 is a multi-step process that begins with commercially available starting materials.[2]

-

Friedel-Crafts Acylation: Synthesis of a ketone intermediate (e.g., compound 24 in Snyder et al., 2011) via Friedel-Crafts acylation.[2]

-

Bromination: Subsequent bromination of the ketone intermediate.[2]

-

Condensation and Pyrrole Formation: Condensation of the brominated ketone with substituted 2-aminophenols in ethanol to yield pyrrole intermediates (e.g., compounds 26-30 in Snyder et al., 2011).[2]

-

Final Condensation: Condensation of the pyrrole intermediates with substituted furfurals using catalytic acid at elevated temperatures to produce the final BPO analogs.[2]

-

Purification: Purification of the final compounds is typically achieved by chromatography.

CFTR Inhibition Assay (YFP-Based)

This high-throughput assay utilizes a yellow fluorescent protein (YFP) that is sensitive to halides to measure CFTR-mediated iodide influx.[9][10]

-

Cell Culture: Fischer rat thyroid (FRT) cells co-expressing human wild-type CFTR and the halide-sensitive YFP (H148Q/I152L) are plated in 96-well microplates.

-

Compound Incubation: Cells are incubated with varying concentrations of the BPO inhibitor or vehicle control.

-

Assay Buffer: The cell culture medium is replaced with a buffer containing a mixture of CFTR activators (e.g., forskolin, IBMX, and genistein).

-

Iodide Addition and Fluorescence Measurement: An iodide-containing solution is added, and the quenching of YFP fluorescence due to iodide influx through CFTR is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence quenching is proportional to CFTR activity. IC50 values are calculated from the dose-response curves.

Experimental Workflow for YFP-Based CFTR Inhibition Assay

Caption: Workflow for the YFP-based high-throughput screening assay for CFTR inhibitors.

Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[2][11]

-

Incubation Mixture: The BPO compound (e.g., at 1-3 µM) is incubated with liver microsomes (human or mouse, at ~0.5 mg/mL) in a buffered solution at 37°C.[3][11]

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.[2][11]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[3]

-

Quenching: The reaction in each aliquot is stopped by the addition of a quenching solution (e.g., acetonitrile).

-

Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to determine its metabolic stability, often expressed as a half-life.

Embryonic Kidney Culture Model of Polycystic Kidney Disease (PKD)

This ex vivo model is used to assess the efficacy of compounds in preventing cyst growth.[1][12]

-

Kidney Isolation: Embryonic kidneys are harvested from E13.5 mice.[12]

-

Organ Culture: The kidneys are cultured on a porous membrane support at the air-liquid interface in a defined culture medium.[1][13]

-

Cyst Induction: Cyst formation is induced by the addition of a cAMP agonist (e.g., 8-Br-cAMP or forskolin) to the culture medium.[1][14]

-

Compound Treatment: The cultured kidneys are treated with various concentrations of the BPO inhibitor.

-

Monitoring Cyst Growth: The growth of cysts is monitored and imaged daily using light microscopy.

-

Quantification: The cystic area is quantified at the end of the experiment to determine the dose-dependent inhibition of cyst growth.

Conclusion and Future Directions

The discovery and development of benzopyrimido-pyrrolo-oxazinedione (BPO) inhibitors represent a significant advancement in the search for potent and drug-like modulators of CFTR. The lead compound, BPO-27, and its active enantiomer, (R)-BPO-27, have demonstrated low nanomolar potency, improved metabolic stability, and efficacy in a preclinical model of polycystic kidney disease.[3][4] The elucidation of their ATP-competitive mechanism of action provides a solid foundation for further rational drug design.[7][8]

Future research should focus on in vivo pharmacokinetic and pharmacodynamic studies to evaluate the therapeutic potential of BPO inhibitors in animal models of PKD and secretory diarrheas. Further optimization of the BPO scaffold could also lead to the discovery of second-generation inhibitors with even more favorable drug-like properties. The detailed methodologies and data presented in this guide provide a valuable resource for researchers dedicated to advancing the development of novel therapies for CFTR-related diseases.

References

- 1. Ex Vivo Embryonic Kidney Culture – PKD Research Resource Consortium [pkd-rrc.org]

- 2. POTENT, METABOLICALLY STABLE BENZOPYRIMIDO-PYRROLO-OXAZINEDIONE (BPO) CFTR INHIBITORS FOR POLYCYSTIC KIDNEY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Stability Assays [merckmillipore.com]

- 4. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 5. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Potent, metabolically stable benzopyrimido-pyrrolo-oxazine-dione (BPO) CFTR inhibitors for polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. pkd-rrc.org [pkd-rrc.org]

An In-depth Technical Guide to the Cellular Pathways Affected by BPO-27 Racemate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The benzopyrimido-pyrrolo-oxazine-dione (BPO) class of compounds, particularly the racemate BPO-27 and its more active enantiomer (R)-BPO-27, have emerged as potent and selective inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. With low nanomolar potency, (R)-BPO-27 has demonstrated significant potential in preclinical models for treating secretory diarrheas, such as cholera, and polycystic kidney disease. This technical guide provides a comprehensive overview of the cellular pathways affected by BPO-27, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Primary Cellular Target and Affected Pathways

The overwhelming majority of scientific evidence indicates that the primary and direct cellular target of BPO-27 is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as an ATP- and phosphorylation-gated chloride and bicarbonate channel. It is predominantly located in the apical membrane of epithelial cells in various tissues, including the airways, intestines, pancreas, and kidneys.

The primary cellular pathway affected by BPO-27 is, therefore, CFTR-mediated transepithelial ion and fluid transport . By inhibiting CFTR, BPO-27 effectively blocks the secretion of chloride ions from epithelial cells into the lumen. This, in turn, prevents the osmotic movement of water that follows the ion gradient, leading to a potent anti-secretory effect.

Upstream Signaling Pathways Leading to CFTR Activation

BPO-27 acts downstream of the primary signaling cascades that activate CFTR. The two major pathways are:

-

Cyclic AMP (cAMP) Signaling Pathway: This is the most common activation pathway for CFTR. It is initiated by the binding of ligands (e.g., hormones, neurotransmitters) to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the Regulatory (R) domain of CFTR. This phosphorylation, coupled with ATP binding to the Nucleotide-Binding Domains (NBDs) of CFTR, leads to channel opening and chloride efflux. Pathologically, this pathway is exploited by toxins like cholera toxin, which ADP-ribosylates the Gαs subunit of G-proteins, leading to constitutive adenylyl cyclase activity and a massive increase in cAMP, causing severe secretory diarrhea.

-

Cyclic GMP (cGMP) Signaling Pathway: In some tissues, particularly the intestine, CFTR can also be activated by the cGMP pathway. Bacterial enterotoxins, such as the heat-stable enterotoxin of E. coli (STa), bind to and activate guanylate cyclase C (GC-C) on the apical surface of intestinal epithelial cells. This leads to an increase in intracellular cGMP, which in turn activates Protein Kinase G II (PKGII). PKGII then phosphorylates the R domain of CFTR, leading to its activation.

BPO-27 does not interfere with these upstream signaling events (i.e., it does not inhibit adenylyl cyclase, guanylate cyclase, PKA, or PKGII). Instead, it directly targets the activated CFTR channel itself, making it an effective inhibitor regardless of the specific upstream activation signal.

Mechanism of Action of (R)-BPO-27

The precise molecular mechanism by which (R)-BPO-27 inhibits CFTR has been a subject of investigation, with a recent paradigm shift in understanding.

Initial Hypothesis: Competition with ATP

Initial studies involving computational docking, molecular dynamics simulations, and patch-clamp electrophysiology suggested that (R)-BPO-27 inhibits CFTR by competing with ATP for binding at the canonical ATP-binding site located at the interface of the Nucleotide-Binding Domains (NBDs).[1][2] This hypothesis was supported by findings that (R)-BPO-27 significantly increased the EC50 for ATP activation of CFTR.[1] Specifically, at a concentration that inhibited CFTR chloride current by approximately 50%, (R)-BPO-27 increased the ATP EC50 from 0.27 to 1.77 mM.[1] Single-channel recordings showed that the compound reduced the channel's open probability and increased its closed time without altering the unitary conductance, consistent with an effect on channel gating.[1][2]

Current Understanding: Direct Pore Blockade

More recent and definitive evidence from high-resolution cryo-electron microscopy (cryo-EM) has challenged the ATP competition model.[3][4][5][6] A 2025 study presenting a 2.1 Å resolution structure of CFTR in complex with (R)-BPO-27 demonstrated that the inhibitor binds within the inner vestibule of the CFTR pore.[3][4] This binding site is distinct from the ATP-binding sites on the NBDs.

According to this newer model, (R)-BPO-27 acts as a direct pore blocker . It physically occludes the chloride conduction pathway, thereby preventing ion flow even while the channel is in a conformation that would otherwise be open.[3][4][7] A key finding from this structural work is that (R)-BPO-27 uncouples ATP hydrolysis from chloride conductance; the channel can still bind and hydrolyze ATP, but the pore remains blocked by the inhibitor.[3][4][6] This mechanism is more akin to a "cork-in-the-bottle" model than a competitive inhibition of the channel's motor.

The cryo-EM structure also revealed that the binding of (R)-BPO-27 requires some degree of separation of the NBDs, suggesting that the inhibitor may preferentially bind to a pre-open or open state of the channel.[3][4]

Quantitative Data on (R)-BPO-27 Activity

The following tables summarize the quantitative data on the inhibitory activity of (R)-BPO-27 from various published studies.

| Parameter | Experimental System | Activator | Value | Reference |

| IC50 | FRT cells expressing human CFTR | Forskolin | ~4 nM | [8] |

| IC50 | FRT cells expressing human CFTR | CPT-cAMP | ~5 nM | |

| IC50 | FRT cells expressing human CFTR | 8-Br-cGMP | ~10 nM | |

| IC50 | Human duodenal enteroid cultures | Forskolin | ~5 nM | |

| IC50 | Mouse intestinal closed-loop model | Cholera toxin | ~0.1 mg/kg | |

| IC50 | Mouse intestinal closed-loop model | STa toxin | ~0.1 mg/kg | |

| IC50 (apparent) | Inside-out patch clamp (cytosolic application) | ATP | 0.53 nM | [1] |

| IC50 (apparent) | Whole-cell patch clamp | Forskolin | 0.36 µM | [1] |

Table 1: Potency of (R)-BPO-27 in various in vitro and in vivo models.

| Parameter | Condition | ATP EC50 (mM) | Fold Change | Reference |

| ATP EC50 for CFTR activation | Control | 0.27 mM | - | [1] |

| + 0.5 nM (R)-BPO-27 | 1.77 mM | ~6.6-fold increase | [1] |

Table 2: Effect of (R)-BPO-27 on ATP-dependent activation of CFTR.

| Parameter | Condition | Effect | Reference |

| Channel Open Probability (Po) | + 5 nM (R)-BPO-27 | Reduced | [1][2] |

| Mean Channel Closed Time | + 5 nM (R)-BPO-27 | Increased | [1][2] |

| Unitary Channel Conductance | + 5 nM (R)-BPO-27 | No change | [1][2] |

Table 3: Effects of (R)-BPO-27 on single CFTR channel gating properties.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of BPO-27's effects on cellular pathways.

Short-Circuit Current (Isc) Measurement in Epithelial Monolayers

This technique is used to measure net ion transport across an epithelial monolayer, providing a direct functional readout of CFTR activity.

-

Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR or human bronchial epithelial (HBE) cells are seeded at high density on permeable filter supports (e.g., Snapwell™ or Transwell® inserts) and cultured until a confluent, high-resistance monolayer is formed.

-

Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer into two fluid-filled compartments. Both sides are bathed with identical physiological saline solutions (e.g., Krebs-bicarbonate buffer), gassed with 95% O2/5% CO2, and maintained at 37°C.

-

Measurement: The transepithelial voltage is clamped to 0 mV using a voltage clamp amplifier, and the resulting current (the short-circuit current, Isc) is continuously recorded.

-

Experimental Procedure:

-

After a stable baseline Isc is achieved, amiloride (e.g., 20 µM) may be added to the apical side to inhibit the epithelial sodium channel (ENaC), thereby isolating chloride secretion.

-

CFTR is then activated by adding a cAMP agonist, such as forskolin (e.g., 10-20 µM) or CPT-cAMP (e.g., 100 µM), to the basolateral side. This results in a sustained increase in Isc, representing CFTR-mediated chloride secretion.

-

Once the stimulated current is stable, (R)-BPO-27 is added in a cumulative, dose-dependent manner to the apical or basolateral side to determine its IC50.

-

At the end of the experiment, a maximal dose of a known CFTR inhibitor (e.g., CFTRinh-172) can be added to confirm that the measured current is indeed CFTR-dependent.

-

-

Data Analysis: The change in Isc following the addition of the inhibitor is calculated and expressed as a percentage of the stimulated current. Dose-response curves are then generated to calculate the IC50 value.

Patch-Clamp Electrophysiology

Patch-clamp allows for high-resolution recording of ion channel activity, either from the whole cell or from a small "patch" of membrane containing single channels.

-

Cell Preparation: HEK-293T cells transiently or stably expressing human CFTR are grown on glass coverslips.

-

Whole-Cell Configuration:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular-like solution and pressed against the cell membrane.

-

Suction is applied to form a high-resistance (>1 GΩ) "gigaseal".

-

A further pulse of suction ruptures the membrane patch, allowing for electrical access to the entire cell.

-

The pipette solution contains ATP (e.g., 3 mM) and the catalytic subunit of PKA (e.g., 10 U/mL) to activate CFTR. The extracellular (bath) solution is a physiological saline solution.

-

The membrane potential is held at a specific voltage (e.g., -60 mV), and current is recorded.

-

(R)-BPO-27 is added to the bath solution to assess its effect on the whole-cell CFTR current.

-

-

Inside-Out Patch Configuration:

-

After forming a gigaseal, the pipette is pulled away from the cell, excising a small patch of membrane with the intracellular side now facing the bath solution.

-

This configuration allows for precise control of the solution bathing the cytoplasmic face of the channel.

-

The patch is moved to a bath solution containing ATP and PKA to activate the single CFTR channel(s) within the patch.

-

(R)-BPO-27 is then added to the bath to directly assess its effect on the cytoplasmic side of the channel, allowing for the determination of single-channel properties like open probability (Po), mean open time, and mean closed time.

-

Mouse Intestinal Closed-Loop Model

This in vivo model is a robust method for evaluating the anti-secretory efficacy of compounds against enterotoxin-induced fluid accumulation.

-

Animal Preparation: Mice (e.g., CD-1 or BALB/c) are fasted overnight with free access to water.

-

Surgical Procedure:

-

The mouse is anesthetized (e.g., with isoflurane or Avertin).

-

A midline laparotomy is performed to expose the small intestine.

-

A section of the jejunum is isolated by two surgical ligatures, forming a "closed loop" of approximately 2-5 cm in length. Care is taken not to obstruct the mesenteric blood supply.

-

-

Treatment and Challenge:

-

(R)-BPO-27, dissolved in a suitable vehicle, is administered to the mouse, typically via intraperitoneal (i.p.) injection or oral gavage, at a specified time before the toxin challenge.

-

A solution containing an enterotoxin, such as cholera toxin (e.g., 1 µg) or STa toxin (e.g., 10 µg/ml), is injected into the lumen of the closed loop.

-

-

Endpoint Measurement:

-

After a set period (e.g., 4-6 hours), the mouse is euthanized.

-

The closed intestinal loop is excised, and its length and weight are measured.

-

The degree of fluid accumulation is determined by the ratio of the loop's weight to its length (in g/cm).

-

-

Data Analysis: The weight/length ratio of the loops from treated animals is compared to that of vehicle-treated control animals to determine the percentage of inhibition of fluid secretion.

Human Enteroid Swelling Assay

This ex vivo assay uses 3D organoid cultures derived from human intestinal stem cells to model epithelial fluid transport in a physiologically relevant system.

-

Enteroid Culture: Human intestinal crypts are isolated from biopsies and cultured in a basement membrane matrix (e.g., Matrigel®) with a specialized growth medium. The crypts grow into 3D, cyst-like structures ("enteroids" or "organoids") with the apical membrane of the enterocytes facing the central lumen.

-

Swelling Assay:

-

Mature enteroids are passaged and seeded into a 96-well plate.

-

The enteroids are pre-incubated with various concentrations of (R)-BPO-27 for a short period (e.g., 10-30 minutes).

-

CFTR-mediated fluid secretion is stimulated by adding a cAMP agonist, typically forskolin (e.g., 5-10 µM), to the culture medium.

-

The opening of CFTR channels leads to chloride and fluid secretion into the lumen, causing the enteroids to swell.

-

-

Imaging and Quantification:

-

Brightfield or confocal microscopy images of the enteroids are captured at time zero (before forskolin addition) and at regular intervals thereafter (e.g., every 30 minutes for 2 hours).

-

Image analysis software (e.g., ImageJ) is used to measure the cross-sectional area of the enteroids at each time point.

-

-

Data Analysis: The increase in enteroid area over time is calculated and used as a quantitative measure of CFTR function. The effect of (R)-BPO-27 is determined by comparing the swelling of treated enteroids to that of untreated controls.

Visualizations

Signaling Pathways and BPO-27 Inhibition

Caption: Signaling pathways leading to CFTR activation and its inhibition by (R)-BPO-27.

Experimental Workflow: Mouse Intestinal Closed-Loop Model

Caption: Workflow for the mouse intestinal closed-loop model to test (R)-BPO-27 efficacy.

Conclusion

The racemate BPO-27, and specifically its (R)-enantiomer, is a highly potent and selective inhibitor of the CFTR chloride channel. Its primary cellular effect is the blockade of CFTR-mediated ion and fluid secretion, a pathway central to the pathophysiology of secretory diarrheas and polycystic kidney disease. The most current, high-resolution structural data support a mechanism of direct pore blockage rather than competition with ATP. The quantitative potency of (R)-BPO-27 has been consistently demonstrated in a variety of robust preclinical models, with IC50 values in the low nanomolar range. The experimental protocols detailed herein provide a foundation for the continued investigation and development of BPO-27 and related compounds as novel therapeutics targeting CFTR-mediated diseases.

References

- 1. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism [ideas.repec.org]

- 6. doaj.org [doaj.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

BPO-27 Racemate in Polycystic Kidney Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polycystic Kidney Disease (PKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, often leading to end-stage renal disease. A key driver of cyst expansion is the transepithelial fluid secretion into the cyst lumen, a process mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. Consequently, inhibition of CFTR presents a promising therapeutic strategy for PKD. This technical guide focuses on BPO-27, a potent benzopyrimido-pyrrolo-oxazinedione (BPO) CFTR inhibitor, and its racemate in the context of PKD models. This document provides a comprehensive overview of the available data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and development in this area.

Introduction to BPO-27

BPO-27 is a novel and potent small-molecule inhibitor of the CFTR chloride channel.[1] It was developed as an analog of an earlier CFTR inhibitor, PPQ-102, with significantly improved metabolic stability and aqueous solubility.[1] BPO-27 exists as a racemate, a mixture of two enantiomers. Subsequent research has demonstrated that the (R)-enantiomer is the biologically active form, while the (S)-enantiomer is inactive.[2] The high potency and favorable pharmacokinetic properties of the active enantiomer make BPO-27 a compelling candidate for therapeutic development in diseases characterized by excessive CFTR-mediated fluid secretion, such as secretory diarrheas and Polycystic Kidney Disease.[2][3]

Mechanism of Action in Polycystic Kidney Disease

The fundamental pathology in Polycystic Kidney Disease involves the relentless growth of renal cysts, which compress and destroy healthy kidney tissue. This cyst expansion is driven by both cell proliferation and, crucially, fluid secretion into the cyst lumen.[4] This fluid secretion is an active process that relies on the transport of chloride ions into the cyst, with water following osmotically. The primary channel responsible for this chloride secretion in the apical membrane of cyst-lining epithelial cells is the CFTR channel.[1]

In PKD, intracellular signaling pathways, particularly those involving cyclic AMP (cAMP), are dysregulated, leading to the overactivation of CFTR.[5] BPO-27 exerts its therapeutic potential by directly inhibiting the function of the CFTR channel. Recent structural studies have revealed that (R)-BPO-27 acts as a pore blocker, binding within the inner vestibule of the CFTR channel to physically obstruct the passage of chloride ions.[3][6] This action is independent of ATP hydrolysis, effectively uncoupling the channel's gating from its enzymatic activity.[3] By blocking CFTR-mediated chloride and subsequent fluid secretion, BPO-27 can slow the rate of cyst expansion, thereby preserving kidney function.

Data Presentation: In Vitro Efficacy

Quantitative data for BPO-27 has been primarily established in in vitro models of polycystic kidney disease. These models are crucial for determining the direct inhibitory effect of the compound on cyst growth.

| Compound | Model System | Assay | Endpoint | IC50 | Reference |

| BPO-27 (Racemate) | Embryonic Mouse Kidney Culture | Cyst Growth Inhibition | Prevention of renal cyst expansion | ~100 nM | [1] |

| (R)-BPO-27 | - | CFTR Inhibition Assay | Inhibition of CFTR chloride conductance | ~4 nM | [2] |

| (S)-BPO-27 | - | CFTR Inhibition Assay | Inhibition of CFTR chloride conductance | Inactive | [2] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. Below are protocols for key experiments relevant to the evaluation of BPO-27 in PKD models.

In Vitro Cystogenesis Assay (Embryonic Mouse Kidney Culture)

This protocol is based on the methodology used to determine the in vitro efficacy of BPO-27.[1]

Objective: To assess the ability of BPO-27 to inhibit the formation and growth of cysts in an ex vivo organ culture model.

Materials:

-

Timed-pregnant mice (embryonic day 13.5)

-

DMEM/F12 medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

8-Bromo-cAMP (8-Br-cAMP)

-

BPO-27 racemate (dissolved in DMSO)

-

Culture inserts (e.g., Millicell-CM)

-

6-well culture plates

-

Dissecting microscope and tools

Procedure:

-

Humanely euthanize a timed-pregnant mouse at embryonic day 13.5.

-

Aseptically dissect the embryonic kidneys.

-

Place one whole kidney onto a culture insert in a 6-well plate.

-

Add culture medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) to the well, ensuring the medium reaches the bottom of the insert but does not submerge the kidney.

-

To induce cyst formation, supplement the culture medium with a cAMP analog, such as 8-Br-cAMP.

-

For the experimental group, add varying concentrations of this compound to the medium. A vehicle control (DMSO) group must be included.

-

Culture the kidneys for 4-5 days at 37°C in a humidified incubator with 5% CO2.

-

Monitor cyst development and kidney morphology daily using a light microscope.

-

At the end of the culture period, capture images of the kidneys for quantitative analysis of cyst area or number.

References

- 1. POTENT, METABOLICALLY STABLE BENZOPYRIMIDO-PYRROLO-OXAZINEDIONE (BPO) CFTR INHIBITORS FOR POLYCYSTIC KIDNEY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule CFTR Inhibitors Slow Cyst Growth in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Utilizing BPO-27 in Mouse Models of Secretory Diarrhea

Audience: Researchers, scientists, and drug development professionals.

Introduction Secretory diarrheas, such as those caused by cholera and enterotoxigenic E. coli, represent a significant global health burden. The pathophysiology of these diseases involves the hyperactivation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel located on the apical membrane of intestinal epithelial cells.[1][2][3] Enterotoxins elevate intracellular cyclic AMP (cAMP), leading to CFTR activation, massive chloride secretion into the intestinal lumen, and subsequent life-threatening water loss.[4][5]

BPO-27 is a potent, small-molecule inhibitor of the CFTR chloride channel.[6][7] It exists as a racemic mixture, but its inhibitory activity is attributed to the (R)-BPO-27 enantiomer, which has a low-nanomolar potency.[1][8] The (S)-enantiomer is inactive.[8] Studies have demonstrated that both the pure (R)-enantiomer and the racemic mixture can protect mice from cholera toxin-dependent diarrheal disease.[4] (R)-BPO-27 has been shown to inhibit CFTR by competing with ATP, thereby stabilizing the channel in a closed conformation.[6][9] With high oral bioavailability and low toxicity in preclinical studies, BPO-27 is a valuable tool for studying the mechanisms of secretory diarrhea and for evaluating potential anti-diarrheal therapeutics.[1][2][5]

Mechanism of Action: CFTR Inhibition

Bacterial enterotoxins, like Cholera Toxin (CT), trigger a signaling cascade that results in the overactivation of CFTR. BPO-27 directly targets and inhibits the CFTR channel, blocking the efflux of chloride ions and thereby reducing intestinal fluid secretion.

References

- 1. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. A Potent Inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator Blocks Disease and Morbidity Due to Toxigenic Vibrio cholerae [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CFTR Inhibitors for Treating Diarrheal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Whole-Cell Patch-Clamp Analysis of BPO-27 Racemate

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPO-27 is a potent benzopyrimido-pyrrolo-oxazine-dione inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. The (R)-enantiomer of BPO-27 has been identified as the active component, demonstrating high-affinity inhibition of CFTR by competing with ATP for its binding site, which in turn stabilizes the closed state of the channel.[1] This mechanism makes BPO-27 a valuable tool for studying CFTR function and a potential therapeutic agent for conditions associated with CFTR hyperactivation, such as secretory diarrheas.[1]

These application notes provide a detailed protocol for investigating the effects of the BPO-27 racemate on CFTR chloride currents using the whole-cell patch-clamp technique. While the majority of published data focuses on the (R)-BPO-27 enantiomer, the provided protocol is suitable for the initial characterization of the racemate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the active enantiomer, (R)-BPO-27, from electrophysiological and biochemical assays. This data provides a reference for expected outcomes when studying the racemate.

| Parameter | Value | Experimental Condition | Source |

| IC50 | ~600 pM | Single-channel electrophysiology (inside-out patch) | [1] |

| Inhibition t1/2 | 12 ± 0.6 s | 1 µM (R)-BPO-27 on WT CFTR (inside-out patch) | [2] |

| Recovery t1/2 | 420 ± 75 s | Following washout of 1 µM (R)-BPO-27 (inside-out patch) | [2] |

| Effect on ATP Activation (EC50) | Increase from 0.27 to 1.77 mM | In the presence of ~IC50 concentration of (R)-BPO-27 | [3] |

| Effect on Channel Conductance | No change in unitary conductance | Single-channel recordings (inside-out patch) | [3] |

| Effect on Channel Gating | Reduced open probability, increased closed time | Single-channel recordings (inside-out patch) | [3] |

| Voltage Dependence | Voltage-independent block | Whole-cell patch-clamp studies | [3] |

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for this compound

This protocol is designed for recording CFTR chloride currents from mammalian cells heterologously expressing human CFTR (e.g., HEK293 or CHO cells).

1. Cell Preparation:

-

Culture cells expressing human CFTR on glass coverslips.

-

Induce CFTR expression if using an inducible system.

-

Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions:

-

Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

-

Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the final desired concentrations in the extracellular solution on the day of the experiment. Note: The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

-

CFTR Activation Cocktail: A solution containing forskolin (e.g., 10 µM) and genistein (e.g., 50 µM) or another appropriate PKA activator to maximally activate CFTR channels.

3. Electrophysiological Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Mount the pipette on the micromanipulator and apply positive pressure.

-

Approach a target cell and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Record baseline currents.

-

Perfuse the cell with the extracellular solution containing the CFTR activation cocktail to elicit maximal CFTR currents.

-

Once a stable CFTR current is achieved, apply the extracellular solution containing the desired concentration of this compound.

-

Record the inhibition of the CFTR current.

-

To study reversibility, wash out the this compound with the activation cocktail-containing extracellular solution.

-

Data Acquisition: Acquire data at a sampling rate of 5-10 kHz and filter at 1-2 kHz.

Visualizations

Experimental Workflow

Caption: Experimental workflow for whole-cell patch-clamp analysis of BPO-27.

Signaling Pathway

Caption: BPO-27 inhibits CFTR by competing with ATP at the nucleotide-binding domains.

References

- 1. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP [escholarship.org]

Application Notes and Protocols for BPO-27 Racemate in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPO-27 is a potent small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2] The inappropriate activation of CFTR is a key factor in the pathophysiology of secretory diarrheas, such as cholera.[1][2] BPO-27 has been investigated as a potential therapeutic agent to reduce intestinal fluid secretion in these conditions. The compound exists as two enantiomers, (R)-BPO-27 and (S)-BPO-27, with the (R)-enantiomer being the active form.[3] Studies have demonstrated the efficacy of both the pure (R)-BPO-27 enantiomer and the racemic mixture, (R/S)-BPO-27, in animal models of cholera.[4]

These application notes provide a summary of the available data on the dosage and administration of BPO-27 racemate in animal studies, along with detailed experimental protocols.

Data Presentation

Table 1: In Vivo Efficacy of (R)-BPO-27 in a Mouse Model of Cholera[1]

| Animal Model | Administration Route | Dosage (mg/kg) | Efficacy |

| Female CD1 Mice (8-10 weeks) | Intraperitoneal | 5 | Prevented cholera toxin-induced fluid accumulation in a closed mid-jejunal loop model. |

| Female CD1 Mice (8-10 weeks) | Intraperitoneal | 0.05, 0.15, 0.5, 1.5, 5 | Dose-dependent inhibition of fluid accumulation with an IC50 of ~0.1 mg/kg. |

| Female CD1 Mice (8-10 weeks) | Oral | 5 | Prevented cholera toxin-induced intestinal fluid secretion. |

Table 2: In Vivo Efficacy of (R)-BPO-27 and (R/S)-BPO-27 Racemate in a Neonatal Mouse Model of Cholera[4]

| Animal Model | Compound | Administration Route | Dosage | Efficacy |

| Neonatal Mice | (R)-BPO-27 | Oral-gastric | Not specified | Fully eliminated morbidity 20 hours post-challenge with Vibrio cholerae. |

| Neonatal Mice | (R/S)-BPO-27 | Oral-gastric | Not specified | Fully eliminated morbidity 20 hours post-challenge with Vibrio cholerae. |

| Neonatal Mice | (R)-BPO-27 | Oral-gastric | Not specified | Significantly less diarrhea compared to vehicle-treated mice after infection with V. cholerae. |

| Neonatal Mice | (R/S)-BPO-27 | Oral-gastric | Not specified | Significantly less diarrhea compared to vehicle-treated mice after infection with V. cholerae. |

Table 3: Pharmacokinetic and Toxicological Profile of (R)-BPO-27 in Mice[1][2]

| Parameter | Route | Dosage (mg/kg) | Observation |

| Oral Bioavailability | Oral | 5 | >90% |

| Serum Levels | Oral & Intraperitoneal | 5 | Sustained therapeutic levels for >4 hours. |

| 7-Day Toxicity | Oral | 5 mg/kg/day | No significant changes in serum chemistry values or body weight. |

Experimental Protocols

Murine Closed Intestinal Loop Model for Secretory Diarrhea

This protocol is adapted from studies investigating the efficacy of BPO-27 in reducing cholera toxin-induced fluid secretion.[1][5][6][7]

Materials:

-

Female CD1 mice (8-10 weeks old)

-

This compound or (R)-BPO-27

-

Vehicle (e.g., 5% DMSO, 10% Kolliphor HS in saline)[1]

-

Cholera toxin (from Vibrio cholerae)

-

Surgical thread

-

Phosphate-buffered saline (PBS)

-

Heating pad

-

Surgical instruments

Procedure:

-

Animal Preparation: Fast mice for 24 hours with free access to 5% dextrose in water.[1]

-

Drug Administration:

-

Anesthesia and Surgery:

-

Toxin Challenge: Inject 100 µL of PBS containing 1 µg of cholera toxin into the ligated loop.[1] For control animals, inject PBS alone.

-

Closure and Recovery: Close the abdominal incision with sutures and allow the mouse to recover from anesthesia.

-

Endpoint Measurement: After a set time (e.g., 3 hours), euthanize the mouse, excise the intestinal loop, and measure its weight and length.[1]

-

Data Analysis: Calculate the loop weight-to-length ratio (mg/cm) as an index of fluid accumulation.

Pharmacokinetic Study in Mice[1]

Materials:

-

Female CD1 mice

-

(R)-BPO-27

-

Administration vehicles (for oral and intraperitoneal routes)

-

Blood collection supplies (e.g., orbital sinus puncture)

-

Centrifuge

-

Acetonitrile

-

LC-MS equipment

Procedure:

-

Drug Administration: Administer 5 mg/kg of (R)-BPO-27 to mice via oral or intraperitoneal routes.[1]

-

Blood Sampling: Collect blood samples at various time points (e.g., 15, 30, 60, 150, and 240 minutes) via orbital puncture.[1]

-

Serum Preparation: Centrifuge the blood at 5000 rpm for 15 minutes to separate the serum.[1]

-

Sample Preparation for LC-MS:

-

LC-MS Analysis: Analyze the samples to determine the concentration of (R)-BPO-27 over time. A linear gradient of 5–95% acetonitrile over 16 minutes at a flow rate of 0.2 ml/min can be used.[1]

7-Day Toxicity Study in Mice[1]

Materials:

-

Mice

-

(R)-BPO-27

-

Vehicle

-

Equipment for blood collection and serum chemistry analysis

-

Analytical balance

Procedure:

-

Daily Administration: Administer 5 mg/kg of (R)-BPO-27 or vehicle orally to mice once a day for 7 consecutive days.[1]

-

Monitoring: Record the body weight of each mouse daily.

-

Endpoint Analysis: At the end of the 7-day period, collect blood for serum chemistry analysis to assess any potential toxic effects on major organs.

Visualizations

Signaling Pathway of CFTR Inhibition by BPO-27

Caption: Mechanism of BPO-27 action in secretory diarrhea.

Experimental Workflow for the Murine Closed Intestinal Loop Model

Caption: Workflow of the closed intestinal loop experiment.

References

- 1. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Adult Mouse Model of Vibrio cholerae-induced Diarrhea for Studying Pathogenesis and Potential Therapy of Cholera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Mouse Ileal loop Protection against Clinically Isolated Vibrio cholerae Outer Membrane Vesicles as a Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Application of a Mouse Intestinal Loop Model To Study the In Vivo Action of Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: BPO-27 Racemate in Short-Circuit Current Measurements

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BPO-27 is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel crucial for fluid and electrolyte transport across epithelial tissues. The racemic mixture contains the highly active (R)-BPO-27 enantiomer and the inactive (S)-BPO-27 enantiomer.[1][2][3][4][5] Hyperactivation of CFTR is implicated in secretory diarrheas and autosomal dominant polycystic kidney disease (ADPKD), making its inhibition a promising therapeutic strategy.[6][7] (R)-BPO-27 has demonstrated low nanomolar to picomolar potency in various experimental systems, highlighting its potential for drug development.[2][3]

Initially, the mechanism of action for (R)-BPO-27 was thought to involve competition with ATP at the nucleotide-binding domains (NBDs) of CFTR.[1][5] However, more recent structural studies have revealed that (R)-BPO-27 acts as a direct pore blocker, physically occluding the chloride ion conduction pathway.[6][7] This updated understanding is critical for interpreting experimental data and designing new therapeutic strategies.

These application notes provide detailed protocols for utilizing BPO-27 racemate in short-circuit current (Isc) measurements using Ussing chambers, a key technique for studying ion transport across epithelial monolayers.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC₅₀) and other key quantitative parameters of (R)-BPO-27 on CFTR function.

Table 1: Inhibitory Potency (IC₅₀) of (R)-BPO-27 on CFTR Chloride Current

| Experimental System | Cell Type | Measurement Technique | IC₅₀ Value | Reference |

| Cell-based Assay | FRT cells | YFP-based assay | ~5 nM | [2] |

| Cell-based Assay | Not specified | Not specified | ~4 nM | [2] |

| Inside-out Patch Clamp | HEK-293T cells expressing human WT CFTR | Electrophysiology | ~600 pM | [2] |

| Human Enterocyte Cultures | Primary human enteroids | Short-circuit current | ~5 nM | [2] |

| Mouse Intestinal Loops | In vivo | Fluid accumulation | ~0.1 mg/kg | [2][8][9] |

Table 2: Effect of (R)-BPO-27 on CFTR Channel Gating Properties (Single Channel Analysis)

| Parameter | Condition | Value | Reference |

| Channel Open Probability (NPₒ) | Control | 0.29 ± 0.02 | [1] |

| 5 nM (R)-BPO-27 | 0.08 ± 0.01 | [1] | |

| Mean Channel Open Time | 5 nM (R)-BPO-27 | Modestly reduced | [1] |

| Mean Channel Closed Time | 5 nM (R)-BPO-27 | Strongly increased | [1] |

| Unitary Conductance | 5 nM (R)-BPO-27 | No effect | [1] |